molecular formula C9H10N2OS2 B5911293 (2E)-3-(2-mercaptoethyl)-1,3-benzothiazol-2(3H)-one oxime CAS No. 30761-17-2

(2E)-3-(2-mercaptoethyl)-1,3-benzothiazol-2(3H)-one oxime

Cat. No.: B5911293
CAS No.: 30761-17-2
M. Wt: 226.3 g/mol
InChI Key: LOXRZEGJJDSLSP-MDZDMXLPSA-N
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Description

(2E)-3-(2-mercaptoethyl)-1,3-benzothiazol-2(3H)-one oxime is a compound that belongs to the benzothiazole family Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-mercaptoethyl)-1,3-benzothiazol-2(3H)-one oxime typically involves the reaction of 2-mercaptoethylamine with 2-chlorobenzothiazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chlorobenzothiazole, forming the desired product. The oxime group can be introduced by reacting the resulting compound with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of non-toxic solvents and minimizing waste, are often employed to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-mercaptoethyl)-1,3-benzothiazol-2(3H)-one oxime can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

(2E)-3-(2-mercaptoethyl)-1,3-benzothiazol-2(3H)-one oxime has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-mercaptoethyl)-1,3-benzothiazol-2(3H)-one oxime involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The oxime group can interact with metal ions, affecting their biological availability and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoethanol: A compound with a similar mercapto group but lacking the benzothiazole ring and oxime group.

    2-Aminobenzothiazole: Contains the benzothiazole ring but has an amino group instead of the mercaptoethyl and oxime groups.

Uniqueness

(2E)-3-(2-mercaptoethyl)-1,3-benzothiazol-2(3H)-one oxime is unique due to the presence of both the mercaptoethyl and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other benzothiazole derivatives, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(NE)-N-[3-(2-sulfanylethyl)-1,3-benzothiazol-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c12-10-9-11(5-6-13)7-3-1-2-4-8(7)14-9/h1-4,12-13H,5-6H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXRZEGJJDSLSP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=NO)S2)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(/C(=N\O)/S2)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419900
Record name NSC136018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30761-17-2
Record name NSC136018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC136018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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